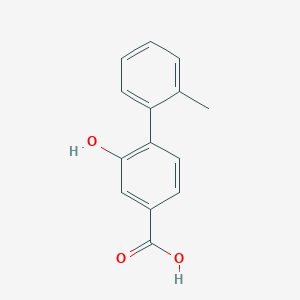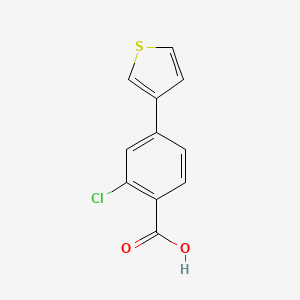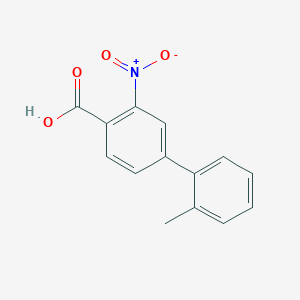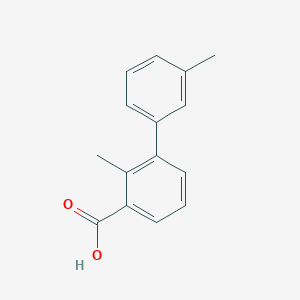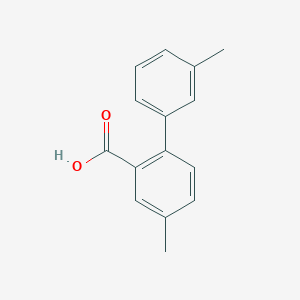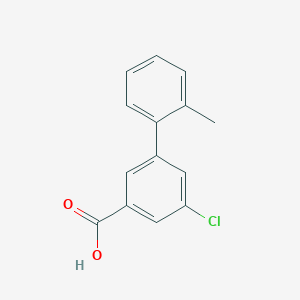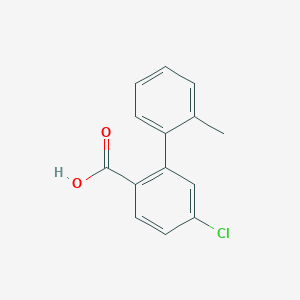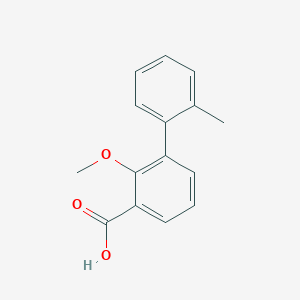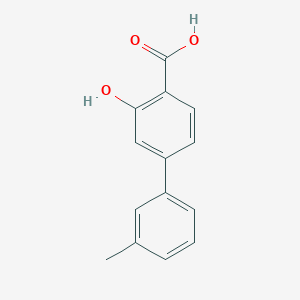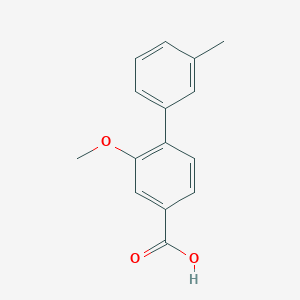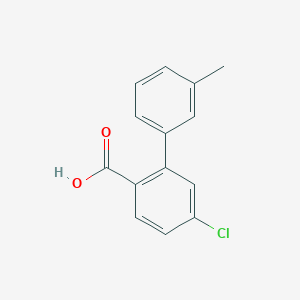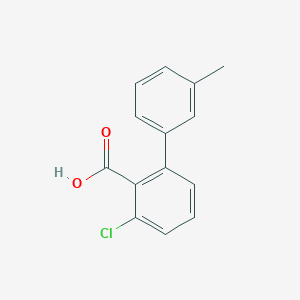
6-Chloro-2-(3-methylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3-methylphenyl)benzoic acid, commonly referred to as 6-CMB, is a compound with a wide range of applications in the scientific and medical research fields. It is a white, crystalline solid with a melting point of 79-80 °C and a boiling point of 264-265 °C. It is soluble in water, ethanol, and acetone, and insoluble in ether and benzene. 6-CMB is a common intermediate used in the synthesis of drugs, dyes, and other organic compounds. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 6-CMB is not fully understood. However, it is believed that 6-CMB acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the synthesis of prostaglandins, which are molecules involved in inflammation and other physiological processes. It is believed that 6-CMB inhibits the activity of COX, thereby reducing the production of prostaglandins and other inflammatory molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMB are not fully understood. However, it is believed that 6-CMB has anti-inflammatory and analgesic properties. It is also believed to have anti-cancer and anti-microbial properties. In addition, 6-CMB has been shown to be effective in the treatment of various skin conditions, such as psoriasis and eczema.
实验室实验的优点和局限性
The advantages of using 6-CMB in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 6-CMB is highly soluble in water, ethanol, and acetone, making it easy to work with in the laboratory. The main limitation of using 6-CMB in laboratory experiments is its relatively low boiling point, which can make it difficult to separate from other compounds.
未来方向
Future research on 6-CMB should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 6-CMB in the medical field. Finally, further research should be conducted to explore the potential of 6-CMB as a drug or drug delivery system.
合成方法
6-CMB can be synthesized through a variety of methods, including the Grignard reaction, the Friedel-Crafts alkylation reaction, and the Wittig reaction. The Grignard reaction is the most common method used to synthesize 6-CMB. This reaction involves the reaction of a Grignard reagent (such as methylmagnesium bromide) with a halogenated aromatic compound, such as chlorobenzene, to form 6-CMB. The Friedel-Crafts alkylation reaction is another common method used to synthesize 6-CMB. This reaction involves the reaction of an alkyl halide (such as ethyl chloride) with an aromatic compound (such as benzene) in the presence of an acid catalyst (such as aluminum chloride) to form 6-CMB. The Wittig reaction is a third method used to synthesize 6-CMB. This reaction involves the reaction of a phosphonium salt (such as triphenylphosphine) with an aldehyde (such as formaldehyde) to form 6-CMB.
科学研究应用
6-CMB is used in a variety of scientific research applications. It is commonly used in the synthesis of drugs, dyes, and other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In addition, 6-CMB is used in the study of the biochemical and physiological effects of drugs and other compounds. It is also used in the study of the mechanism of action of drugs and other compounds.
属性
IUPAC Name |
2-chloro-6-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASYRYRAOXLAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688612 |
Source


|
| Record name | 3-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-16-1 |
Source


|
| Record name | 3-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

